ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
This compound is a derivative of 1,2,4-oxadiazole and 1,2,3-triazole, both of which are heterocyclic compounds containing nitrogen and oxygen atoms. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The specific structure of this compound would depend on the arrangement of its atoms and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Both 1,2,4-oxadiazole and 1,2,3-triazole rings can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can also be determined experimentally .Scientific Research Applications
Synthesis and Catalysis
Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate and its derivatives have been synthesized and used in various chemical reactions. For instance, they have been utilized as ligands in the preparation of palladium(II) complexes, which act as high-turnover-number catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin et al., 2018).
Antibacterial Activity
Some derivatives of this compound exhibit antibacterial properties. A study synthesized various azole derivatives from related compounds and found that some of these compounds showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Antimicrobial and Antiviral Activity
The compound and its related structures have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds possess good to moderate antimicrobial activity against various test microorganisms, and a few exhibited antiurease and antilipase activity (Başoğlu et al., 2013).
Antioxidative Activity
Derivatives of this compound have also been synthesized for their potential antioxidative properties. For example, S-substituted derivatives of related triazole-thiones were evaluated for free radical scavenging activity, with some showing excellent antioxidant activity (Tumosienė et al., 2014).
Tuberculostatic Activity
This compound analogs have been developed and evaluated for their tuberculostatic activity, contributing to the search for effective treatments against tuberculosis (Titova et al., 2019).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown potent antiviral and antimicrobial activities, suggesting that they may exert their effects by inhibiting the growth or replication of pathogens .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-3-21-14(20)13-15-12(17-22-13)11-8-19(18-16-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBAGZOZTVKRPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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